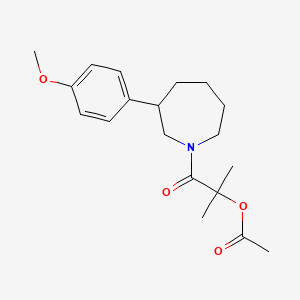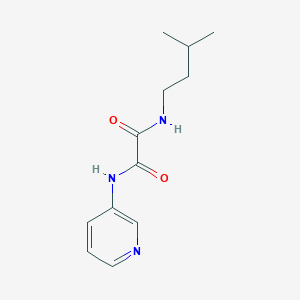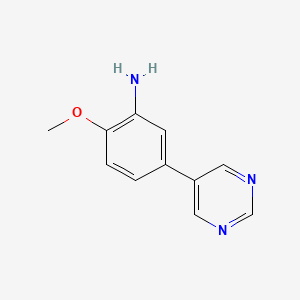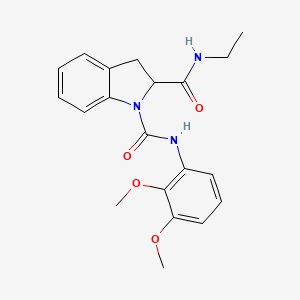
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide, commonly known as FNA, is a novel compound that has been developed for scientific research purposes. It is a small molecule that has shown potential in various fields of research, including neuroscience, cancer research, and drug discovery.
Scientific Research Applications
Chemical Synthesis and Catalysis
One of the key applications involves the synthesis of complex molecules and materials. The structure of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide, with its specific functional groups, makes it a candidate for use in catalytic processes. For instance, compounds with similar naphthalene and oxalamide components have been utilized in coupling reactions, demonstrating the versatility of such molecules in organic synthesis (Gao et al., 2017).
Materials Science
In materials science, derivatives of naphthalene and similar organic frameworks are often explored for their electronic and photophysical properties. These compounds can serve as semiconductors or components in organic field-effect transistors (OFETs) due to their ability to facilitate electron transport. Studies on naphthalenetetracarboxylic diimides derivatives have highlighted their potential in OFET applications, suggesting a similar interest could extend to this compound (Peng & Li, 2018).
Photophysical Studies
Compounds incorporating naphthalene units have been studied for their photophysical properties, including their ability to act as chemosensors or in photodynamic therapy. The unique electronic structure of naphthalene derivatives allows them to interact with various ions and molecules, leading to potential applications in detecting metal ions or in bioimaging (Azadbakht & Keypour, 2012).
Environmental and Catalytic Applications
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-10-8-14(9-11-16)12-23-20(26)21(27)24-13-19(25)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMLDKATEUFWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2571384.png)







![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)


![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571403.png)
